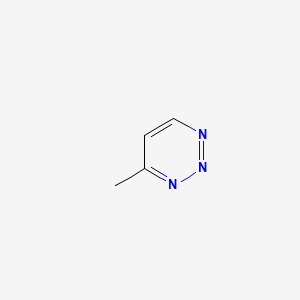
4-Methyl-1,2,3-triazine
货号 B8781894
分子量: 95.10 g/mol
InChI 键: FXKQPQOOZSXQAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08722687B2
Procedure details


In particular, heterocyclic halide or pseudo-halide precursors are commercially available or can be prepared from an appropriately functionalised heterocyclic compound. Alternatively the R2 rings can be formed on the imidazopyridine scaffold using intramolecular or radical cyclisation reactions under standard conditions. For example the imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester or imidazo[1,2-a]pyridine-7-methyl ester are reacted with hydrazine hydrate to generate the hydrazide. Triazines can then be synthesized by reacting the hydrazide with the appropriate aldehyde in the presence or absence of ammonia (e.g. the carboxylic acid hydrazide, pyruvic aldehyde and ammonia to create methyltriazine or the carboximidic acid hydrazide and glyoxal to give triazine) or with the appropriate ketone (e.g. diacetyl to create dimethyltriazine). Alternatively the carboxylic acid hydrazide is reacted with triethyl orthoacetate to give methyloxadiazole, or an isothiocyanato group to give substituted thiadizole (e.g. isothiocyanatocyclopropane to give cyclopropyl-thiadiazol-2-yl-amine).

[Compound]
Name
carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
imidazo[1,2-a]pyridine-7-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
Triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers


|
REACTION_CXSMILES
|
COC(C1C=CN2C=CN=C2C=1)=N.O.NN.N.C[C:19]([CH:21]=[O:22])=[O:20].C[C:24]1[CH:29]=[CH:28][N:27]=[N:26][N:25]=1>>[CH:19]([CH:21]=[O:22])=[O:20].[N:25]1[CH:24]=[CH:29][CH:28]=[N:27][N:26]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
[Compound]
|
Name
|
carboxylic acid hydrazide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN=NC=C1
|
Step Six
|
Name
|
imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=N)C1=CC=2N(C=C1)C=CN2
|
Step Seven
[Compound]
|
Name
|
imidazo[1,2-a]pyridine-7-methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Nine
[Compound]
|
Name
|
hydrazide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
Triazines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
hydrazide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=NN=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
